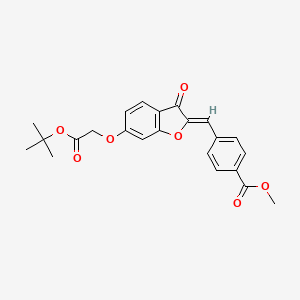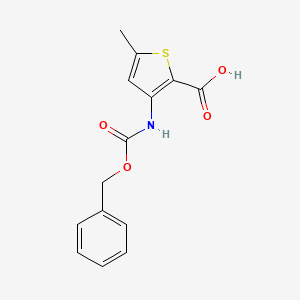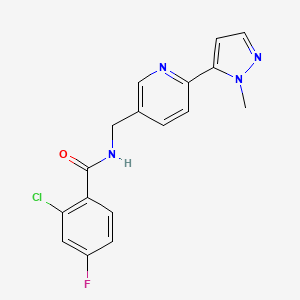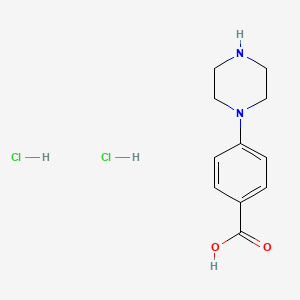
(Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide”, also known as Compound A, is a novel small molecule. It has a molecular formula of C11H16N4O and a molecular weight of 220.276 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a piperidine ring via a carboximidamide group . The exact spatial configuration can be determined using techniques like X-ray crystallography, NMR, etc.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- A novel method for synthesizing compounds related to (Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide has been proposed, which involves catalytic hydrogenation and is crucial for producing large quantities for medicinal purposes (Smaliy et al., 2011).
- The synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine leads to the creation of compounds with a substituted piperidine subunit, illustrating the versatility of this compound in the synthesis of various amines (Acharya & Clive, 2010).
Chemical Properties and Applications
- The compound's derivatives, particularly those linked with the pyrimidine moiety, have shown significant effects in reducing pathological effects on blood glucose, liver function, and kidney function, hinting at their potential use as therapeutic agents (Moustafa et al., 2021).
- Its ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold can form complexes with Zn(II) and Cu(II), suggesting applications in coordination chemistry and possibly in catalysis or materials science (Folmer-Andersen et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide involves the reaction of 2-chloronicotinic acid with piperidine, followed by conversion of the resulting product to the desired compound through a series of reactions.", "Starting Materials": [ "2-chloronicotinic acid", "piperidine", "sodium hydroxide", "hydroxylamine hydrochloride", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is reacted with piperidine in the presence of sodium hydroxide to form 2-(piperidin-1-yl)pyridine-3-carboxylic acid.", "Step 2: The resulting product from step 1 is then reacted with hydroxylamine hydrochloride and sodium nitrite in the presence of acetic acid to form 2-(piperidin-1-yl)pyridine-3-carboxylic acid hydroxamic acid.", "Step 3: The product from step 2 is then reacted with sodium azide in the presence of sulfuric acid to form (Z)-2-(piperidin-1-yl)pyridine-3-carboximidamide.", "Step 4: Finally, the product from step 3 is reduced with sodium borohydride in ethanol to form the desired compound, (Z)-N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide." ] } | |
CAS-Nummer |
59025-42-2 |
Molekularformel |
C11H16N4O |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
N'-hydroxy-2-piperidin-1-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,16H,1-3,7-8H2,(H2,12,14) |
InChI-Schlüssel |
JZHHKLUPBPYXRR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)

![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)

![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)
